2-tert-Butyl-N,N-dimethylaniline
Description
Overview of Substituted Aniline (B41778) Chemistry and Ortho-Tertiary Butyl Substituents
Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to dyes, pharmaceuticals, and polymers. chemicalbook.comwikipedia.org The reactivity of the aniline core is largely dictated by the nitrogen lone pair's ability to donate electron density into the aromatic ring, making the ring highly susceptible to electrophilic attack. chemicalbook.com
The introduction of an ortho-tert-butyl group to the N,N-dimethylaniline framework creates significant steric congestion around the nitrogen atom and the adjacent position on the benzene (B151609) ring. This "ortho effect" has several important consequences:
Steric Inhibition of Resonance: The bulky tert-butyl group can force the dimethylamino group out of the plane of the benzene ring. This misalignment reduces the overlap between the nitrogen's lone pair orbital and the ring's π-system, a phenomenon known as steric inhibition of resonance. This can, in turn, increase the basicity of the aniline by localizing the lone pair on the nitrogen atom. acs.org
Hindrance to N-Alkylation: The steric bulk around the nitrogen atom can make it difficult for electrophiles, including alkylating agents, to approach and react with the nitrogen. For instance, attempts to treat the closely related 2,4-di-t-butyl-N,N-dimethylaniline with methyl iodide under high pressure and temperature resulted in the recovery of the starting material, highlighting the profound steric hindrance. researchgate.net
Directed Reactivity: The steric hindrance can direct incoming reagents to less hindered positions on the aromatic ring, leading to high regioselectivity in substitution reactions.
Table 1: Comparison of Physical Properties of Substituted Anilines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 194 | 0.956 | 1.558 |
| 2-tert-Butylaniline (B1265841) | C₁₀H₁₅N | 149.23 | 123-124 (at 17 mmHg) | 0.957 | 1.545 |
| 4-tert-Butyl-N,N-dimethylaniline | C₁₂H₁₉N | 177.29 | 250-253 | 0.906 | 1.529 |
Data sourced from various chemical suppliers and databases. wikipedia.orgsigmaaldrich.comsigmaaldrich.com
Academic Relevance of 2-tert-Butyl-N,N-dimethylaniline in Mechanistic and Synthetic Studies
The unique properties of sterically hindered anilines like this compound make them valuable tools for chemists. While direct studies on this specific molecule are not extensively documented, its structural motifs suggest significant academic relevance.
In mechanistic studies , such compounds are instrumental in dissecting reaction pathways. The steric hindrance allows for the isolation and study of reactive intermediates that would otherwise be transient. The reduced basicity of some hindered anilines, due to steric hindrance to solvation, has been a subject of investigation. For example, the basicity of 2-methyl-6-tert-butyl-substituted N,N-dimethylanilines is significantly lower than expected based on electronic effects alone, a phenomenon attributed to steric factors. researchgate.net
In synthetic chemistry , hindered anilines serve as non-nucleophilic bases. Their ability to scavenge protons without interfering with other reactive centers is a significant advantage in many transformations. wikipedia.org For example, in reactions sensitive to nucleophilic attack, a hindered base like this compound would be an ideal choice to neutralize acid byproducts. The development of methods for the synthesis of sterically hindered anilines remains an active area of research, indicating their importance. nih.gov
Furthermore, the N,N-dimethylaniline scaffold itself is a precursor to various important chemicals, including dyes and polymerization accelerators. chemicalbook.comsigmaaldrich.com The introduction of a tert-butyl group could modulate these properties, potentially leading to new materials with tailored characteristics.
Table 2: Spectroscopic Data for Related Aniline Derivatives
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | Key Spectroscopic Features |
| N,N-Dimethylaniline | δ 2.93 (s, 6H), 6.63 (m, 3H), 7.24 (m, 2H) (CDCl₃) chemicalbook.com | δ 41.0, 113.1, 117.1, 129.5, 151.1 (DMSO-d₆) chemicalbook.comspectrabase.com | Characteristic signals for the N-methyl protons and the aromatic protons. |
| 2,4,6-Tri-tert-butylaniline | δ 1.31 (s, 9H), 1.44 (s, 18H), 4.79 (s, 2H), 7.18 (s, 2H) (CDCl₃) chemicalbook.com | Not readily available | Distinct signals for the different tert-butyl groups and the amino protons. |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Historical Context and Evolution of Research on Hindered Anilines
The study of anilines has a rich history, dating back to the mid-19th century with the discovery of aniline itself and its subsequent role in the synthetic dye industry. researchgate.net The initial focus was on the synthesis and reactions of simple aniline derivatives.
Research into sterically hindered anilines is a more recent development, driven by the need for specialized reagents in modern organic synthesis. The concept of using steric bulk to control reactivity gained traction in the mid-20th century. Early work on ortho-alkylation of anilines, published in the 1950s, laid the groundwork for accessing these sterically encumbered molecules. acs.orgnih.gov
The systematic investigation of how bulky substituents influence the chemical and physical properties of anilines has led to a deeper understanding of fundamental concepts like steric hindrance, resonance, and basicity. This knowledge has been crucial in the design of new catalysts, ligands, and non-nucleophilic bases that are now common in the synthetic chemist's toolbox. The ongoing development of new synthetic routes to hindered anilines underscores their continued importance in advancing the frontiers of organic chemistry. nih.gov
Structure
3D Structure
Properties
CAS No. |
22025-87-2 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2-tert-butyl-N,N-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-12(2,3)10-8-6-7-9-11(10)13(4)5/h6-9H,1-5H3 |
InChI Key |
YNUWMOWRRKMPRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tert Butyl N,n Dimethylaniline and Analogous Architectures
Strategies for ortho-tert-Butylation of Aromatic Amines
The introduction of a tert-butyl group at the ortho position of an aromatic amine is a critical step in the synthesis of 2-tert-Butyl-N,N-dimethylaniline. Several strategies have been developed to achieve this, each with its own set of advantages and limitations.
Friedel-Crafts Alkylation Approaches and Catalyst Systems
The Friedel-Crafts alkylation is a fundamental reaction for attaching alkyl groups to aromatic rings. wikipedia.org However, its application to anilines, particularly for achieving ortho-selectivity with a bulky group like tert-butyl, is not straightforward. The amino group of aniline (B41778) is a Lewis base that can react with the Lewis acid catalyst, deactivating it and hindering the desired alkylation. quora.comresearchgate.net
Despite these challenges, specific catalyst systems have been explored to facilitate the Friedel-Crafts alkylation of anilines. For instance, a method for synthesizing 2-tert-butylaniline (B1265841) involves the use of methyl tert-butyl ether as the alkylating agent in the presence of a phosphotungstic acid (DTP)/HZSM-5 catalyst. google.com This process yields a mixture of C-alkylated and N-alkylated products, with 2-tert-butylaniline being a major component. google.com Another approach has utilized a cyclic diaminocarbene-gold(I) complex as a catalyst for the Friedel-Crafts alkylation of aromatic amines with alkenes. researchgate.netnih.gov Theoretical studies on this system have shown that the reaction proceeds via an electrophilic aromatic substitution mechanism where the gold cation activates the alkene. researchgate.netnih.gov However, these methods often favor the para-substituted product due to steric hindrance at the ortho position. researchgate.netnih.gov
| Catalyst System | Alkylating Agent | Key Features |
| Phosphotungstic acid (DTP)/HZSM-5 | Methyl tert-butyl ether | Produces a mixture of C- and N-alkylation products. google.com |
| Cyclic diaminocarbene-gold(I) | Alkenes | Proceeds via electrophilic aromatic substitution; tends to favor para-alkylation. researchgate.netnih.gov |
| Choline chloride-zinc chloride deep eutectic solvent | Substituted β-nitrostyrenes | Highly regioselective for para-substitution. researchgate.net |
| Copper(I) and Copper(II) salts | tert-butyl 2,2,2-trichloroacetimidate | Effective for N-tert-butylation under mild conditions. organic-chemistry.orgthieme-connect.com |
Reductive Routes from Corresponding Nitro Compounds
An alternative and often more regioselective approach to ortho-tert-butylanilines involves the synthesis of the corresponding nitroaromatic compound followed by reduction of the nitro group. This strategy circumvents the issues associated with the direct alkylation of anilines. The synthesis can start with the tert-butylation of a suitable benzene (B151609) derivative, followed by nitration and subsequent reduction.
The reduction of the nitro group to an amine can be achieved through various methods, including catalytic hydrogenation using catalysts like platinum, palladium, or nickel, or by using hydride reducing agents. wikipedia.org
Ammoniation Methods of tert-Butylbenzene (B1681246) Derivatives
The direct amination of tert-butylbenzene derivatives is another potential route. For instance, the commercial production of tert-butylamine (B42293) involves the direct amination of isobutylene (B52900) using zeolite catalysts. wikipedia.org While this specific example relates to an aliphatic amine, analogous methodologies for aromatic systems could be envisioned.
A patented method describes the synthesis of o-tert-butylaniline starting from 2-tert-butylphenol. google.com The process involves several steps, including reaction with a compound of formula I, acylation, and subsequent reaction with ammonia (B1221849) water to yield the target o-tert-butylaniline. google.com
N-Alkylation Protocols for Dimethylamino Functionality
Once the ortho-tert-butylaniline scaffold is in place, the next crucial step is the introduction of the two methyl groups onto the nitrogen atom to form the tertiary amine, this compound.
Catalytic Amination with Methylating Agents
The industrial production of N,N-dimethylaniline itself often involves the alkylation of aniline with methanol (B129727) in the presence of an acid catalyst, or using dimethyl ether as the methylating agent. wikipedia.org Similar principles can be applied to the N-methylation of 2-tert-butylaniline.
Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the context of synthesizing this compound from 2-tert-butylaniline, this would involve reacting the primary amine with an excess of formaldehyde (B43269) (a source of the methyl group) in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride. masterorganicchemistry.comyoutube.com The reaction proceeds through the formation of an imine intermediate, which is then reduced to the amine. libretexts.org It is possible to perform two successive reductive aminations to convert a primary amine into a tertiary amine. masterorganicchemistry.com
A study on the synthesis of N,N-Dimethyl-2,4,6-tri-tert-butylaniline, a sterically hindered analog, utilized a two-step process starting from 2,4,6-tri-tert-butylaniline. researchgate.net The primary amine was first reacted with formaldehyde to form an N-methylene intermediate, which was then N-methylated to an iminium salt and subsequently reduced to the final tertiary amine. researchgate.net
| Methylating Agent | Reducing Agent/Catalyst | Key Features |
| Methanol | Acid catalyst | Industrial method for N,N-dimethylaniline synthesis. wikipedia.org |
| Formaldehyde | Sodium borohydride, NaBH3CN, NaBH(OAc)3 | A common lab-scale reductive amination procedure. masterorganicchemistry.comlibretexts.orgyoutube.com |
| Methyl iodide | High pressure | Used for quaternization, but can lead to dealkylation in highly hindered systems. researchgate.net |
Challenges and Selectivity in Hindered N,N-Dimethylaniline Synthesis
The synthesis of highly substituted and sterically hindered anilines like this compound presents significant challenges. The bulky tert-butyl group in the ortho position sterically shields the amino group, making it less reactive towards alkylating agents.
Attempts to directly alkylate highly hindered anilines can be difficult. For example, the reaction of 2,4,6-Tri-t-butyl-N-methylaniline with methyl iodide under high pressure resulted in the formation of 2,4-di-t-butyl-N,N-dimethylanilinium iodide and isobutylene, indicating a dealkylation of one of the tert-butyl groups. researchgate.net Furthermore, an attempt to treat 2,4-di-t-butyl-N,N-dimethylaniline with methyl iodide under even higher pressure resulted in the quantitative recovery of the starting material, highlighting the extreme steric hindrance. researchgate.net
These findings underscore the importance of carefully selecting the synthetic route and reaction conditions to overcome the steric hindrance and achieve the desired this compound product. The multi-step approach involving the initial formation of ortho-tert-butylaniline followed by a robust N-methylation protocol, such as reductive amination, appears to be a more viable strategy than direct Friedel-Crafts alkylation of N,N-dimethylaniline or direct alkylation of a highly hindered primary or secondary amine.
Advanced Synthetic Transformations Leading to Functionalized Derivatives
The generation of functionalized derivatives from this compound and analogous architectures often involves sophisticated catalytic processes that enable the selective activation of otherwise inert C-H bonds or transformations proceeding through reactive intermediates.
Catalytic C-H Bond Activation and Functionalization
Palladium and Rhodium-catalyzed C-H functionalization have emerged as powerful tools for the direct introduction of substituents onto the aniline scaffold, obviating the need for pre-functionalized starting materials. nih.govelsevier.com The dimethylamino group can act as a directing group, guiding the catalyst to specific positions on the aromatic ring.
One notable advanced strategy involves the rhodium-catalyzed double C-H activation to construct C2-symmetric anilines. nih.gov Using a catalyst such as Rh₂(S-DOSP)₄ with an excess of a diazo reagent like methyl aryldiazoacetate, it is possible to achieve C-H activation and subsequent functionalization on both sides of the directing amino group, leading to complex, chiral aniline derivatives. nih.gov
Table 1: Rhodium-Catalyzed Double C-H Activation of N,N-Dimethylanilines
| Substrate | Catalyst | Reagent | Product Type | Reference |
|---|
This table illustrates a representative advanced transformation applicable to the N,N-dimethylaniline scaffold.
Functionalization via Iminium Ion Intermediates
A distinct set of advanced transformations proceeds through the in-situ generation of an iminium ion from the N,N-dimethylamino group. This electrophilic intermediate can then be trapped by various nucleophiles or participate in intramolecular reactions.
The Polonovski–Povarov tandem reaction is a prime example of this strategy. researchgate.net The parent N,N-dimethylaniline is first oxidized to the corresponding N-oxide. Activation of the N-O bond, for instance with di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by treatment with a Lewis acid like tin(IV) chloride, generates a highly reactive exocyclic iminium ion. researchgate.net This intermediate can then undergo a formal aza-Diels-Alder cyclization with an electron-rich olefin to construct complex polycyclic scaffolds, such as tetrahydroquinolines, in a single pot. researchgate.net This methodology allows for the rapid assembly of diverse molecular frameworks from simple aniline precursors.
Another approach involves the transition metal-catalyzed oxidative Mannich reaction. nih.gov Using an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of catalysts such as those based on Rhodium, Ruthenium, Copper, or Iron, an N,N-dialkylaniline can be converted to an iminium ion. nih.gov This intermediate is subsequently trapped by a nucleophile, which can be the solvent or another added reagent, to form a new C-C or C-heteroatom bond at the α-position to the nitrogen. nih.gov
Table 2: Tandem Polonovski–Povarov Reactions of N,N-Dimethylaniline N-Oxides
| Aniline N-Oxide Derivative | Activating Agent | Lewis Acid | Olefin Partner | Product Scaffold | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Acetoxy-N,N-dimethylaniline N-oxide | Boc₂O | SnCl₄ | Ethyl vinyl ether | Tetrahydroquinoline | 92 | researchgate.net |
| N,N-Dimethylaniline N-oxide | Boc₂O | SnCl₄ | 2,3-Dihydrofuran | Furo[3,2-c]quinoline | 85 | researchgate.net |
This table showcases the versatility of the Polonovski–Povarov reaction in generating diverse heterocyclic systems from aniline N-oxides.
These advanced methods highlight the synthetic versatility of the N,N-dimethylaniline core, enabling the creation of highly functionalized and structurally complex molecules that would be difficult to access through classical synthetic routes. The steric hindrance provided by the tert-butyl group in this compound can influence the regioselectivity and efficiency of these transformations, offering a pathway to unique derivative structures.
Electronic Structure and Conformational Analysis of 2 Tert Butyl N,n Dimethylaniline
Influence of ortho-tert-Butyl Steric Hindrance on Nitrogen Basicity and Reactivity
The basicity of anilines is a delicate balance between the inductive effects of substituents and the resonance delocalization of the nitrogen lone pair into the aromatic ring. In N,N-dimethylaniline, the lone pair is partially delocalized, which decreases its availability for protonation, rendering it less basic than a typical alkylamine.
The presence of the ortho-tert-butyl group in 2-tert-Butyl-N,N-dimethylaniline introduces significant steric strain. This strain forces the dimethylamino group to twist out of the plane of the benzene (B151609) ring, a phenomenon known as steric inhibition of resonance. Consequently, the overlap between the nitrogen lone pair p-orbital and the aromatic π-system is diminished. This disruption of conjugation increases the localization of the lone pair on the nitrogen atom, which would be expected to increase its basicity compared to the unsubstituted N,N-dimethylaniline.
| Compound | pKa* (50% Ethanol) | Key Feature |
| N,N-Dimethylaniline | ~4.2 | Planar N, resonance delocalization |
| N,N-Dimethyl-2,4,6-tri-tert-butylaniline | -1.42 | Severe steric hindrance, reduced resonance |
This table illustrates the significant decrease in basicity with increased steric hindrance around the nitrogen atom.
Steric Inhibition of Resonance and Conjugation Effects within the Aniline (B41778) Moiety
As introduced above, steric inhibition of resonance is a cornerstone of the conformational behavior of this compound. In an ideal, planar N,N-dimethylaniline molecule, the p-orbital of the nitrogen atom aligns with the π-orbitals of the benzene ring, allowing for effective delocalization of the nitrogen's lone pair electrons. This resonance is responsible for the characteristic electronic properties of anilines, including their UV-Vis absorption spectra and reactivity in electrophilic aromatic substitution.
The bulky tert-butyl group at the ortho position creates a steric clash with the N,N-dimethylamino group, forcing it to rotate out of the plane of the aromatic ring. This twisting disrupts the parallel alignment of the p- and π-orbitals, thereby inhibiting resonance. The degree of this inhibition is directly related to the dihedral angle between the plane of the dimethylamino group and the plane of the benzene ring.
Spectroscopic evidence, particularly from UV-Vis and NMR spectroscopy, confirms this phenomenon. The electronic absorption spectra of sterically hindered anilines, such as derivatives of N,N-dimethylaniline with ortho-alkyl substituents, show a marked decrease in the intensity and a shift in the wavelength of the absorption bands associated with the π-π* transitions of the conjugated system. This is indicative of a partial or complete elimination of the mesomeric interaction between the amino group and the ring.
Conformational Dynamics and Rotational Barriers Around the C(aryl)–N Bond
The steric clash between the ortho-tert-butyl group and the dimethylamino group not only forces the latter out of the plane but also introduces a significant energy barrier to rotation around the C(aryl)–N bond. This restricted rotation gives rise to distinct conformational isomers, or rotamers.
It is reasonable to infer that this compound also possesses a substantial, albeit likely lower, rotational barrier compared to these more substituted analogues. The transition state for this rotation would involve the dimethylamino group passing through the plane of the benzene ring, a conformation that is highly disfavored due to the severe steric repulsion between the tert-butyl group and the methyl groups on the nitrogen.
| Compound | Rotational Barrier (kJ/mol) | Notes |
| Protonated N,N-dimethyl-2,4,6-trimethylaniline | ~68.1 | Demonstrates the effect of ortho-methyl groups. |
| Protonated N,N-dimethyl-2,4,6-tri-tert-butylaniline | 63.6 | Illustrates the significant barrier imposed by multiple bulky groups. |
This table provides context for the expected rotational barrier in this compound by showing values for related, more sterically hindered compounds.
Planarity and Pyramidalization of the Nitrogen Atom in Sterically Constrained Systems
In simple amines, the nitrogen atom typically adopts a trigonal pyramidal geometry with sp³ hybridization. However, in anilines, the involvement of the nitrogen lone pair in resonance with the aromatic ring favors a more planar, sp²-like geometry. The degree of planarity is therefore linked to the extent of resonance.
In this compound, the steric inhibition of resonance has a direct impact on the geometry of the nitrogen atom. As the delocalization of the lone pair into the ring is reduced, the nitrogen atom tends to re-hybridize towards a more sp³-like state, resulting in an increase in its pyramidalization. This means the sum of the bond angles around the nitrogen atom (C(aryl)-N-C(methyl) and C(methyl)-N-C(methyl)) will be less than the 360° expected for a perfectly planar atom.
While a crystal structure of this compound is not available to provide precise bond angles, computational studies on sterically hindered amines support this trend. chemrxiv.org For instance, in some highly hindered amines, the nitrogen atom deviates significantly from planarity. chemrxiv.org This pyramidalization is a direct consequence of the steric strain forcing the substituents into a more staggered arrangement to minimize repulsive interactions.
Intermolecular Interactions and Aggregation Behavior in Substituted Anilines
The intermolecular forces in liquid anilines are a combination of van der Waals forces, dipole-dipole interactions, and, in the case of primary and secondary anilines, hydrogen bonding. For a tertiary aniline like this compound, hydrogen bonding is absent. The primary intermolecular interactions are therefore dipole-dipole and van der Waals forces.
Studies on the aggregation of aniline in the liquid phase have shown the presence of molecular aggregates. researchgate.net However, the introduction of a bulky ortho-substituent like the tert-butyl group is expected to alter the geometry and stability of such aggregates. The steric shielding of the polar amino group by the non-polar tert-butyl group may lead to a reduction in the strength of specific intermolecular interactions and a more disordered liquid structure.
Reactivity and Mechanistic Studies of 2 Tert Butyl N,n Dimethylaniline
Oxidative Transformations Involving the Tertiary Amine Moiety
The tertiary amine group in 2-tert-butyl-N,N-dimethylaniline is a key site for oxidative reactions, leading to the formation of various intermediates and products.
Transition metal-catalyzed oxidative Mannich reactions provide a pathway for the functionalization of N,N-dialkylanilines. nih.gov In these reactions, an iminium ion is generated from the tertiary amine, which then reacts with a nucleophile. A general mechanism for these reactions involves the oxidation of the N,N-dialkylaniline to form an iminium ion, which is then trapped by a nucleophile. acs.org For instance, copper(II) 2-quinoxalinol salen complexes have been utilized as catalysts with tert-butyl hydroperoxide (TBHP) as the oxidant to facilitate oxidative Mannich reactions with a variety of tertiary amines. nih.gov
The formation of the iminium ion from N,N-dimethylaniline derivatives is a critical step. acs.org This process can be initiated by a single electron transfer (SET) from the aniline (B41778) to an oxidant, often facilitated by a transition metal catalyst. The resulting radical cation undergoes deprotonation at the α-carbon to the nitrogen, followed by a second oxidation step to yield the iminium ion. nih.govacs.org This reactive intermediate is then susceptible to attack by various nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. acs.org
The oxidation of N,N-dialkylanilines, including sterically hindered examples, often proceeds through a Single Electron Transfer (SET) mechanism. nih.gov In this process, the amine donates an electron to an oxidizing agent, which can be a chemical oxidant or a photoexcited catalyst, to form an amine radical cation. nih.govacs.org This radical cation is a key intermediate that can undergo further reactions. acs.org
A proposed general mechanism for transition metal-catalyzed oxidations with tert-butyl hydroperoxide (TBHP) suggests that the rate-determining step is a single electron transfer. nih.gov The tert-butylperoxy radical is often the primary oxidant in this step. nih.govacs.org This initial SET is followed by either a competing backward SET or an irreversible breaking of the C-H bond alpha to the nitrogen atom. A subsequent, second SET converts the resulting radical into an iminium ion. nih.govacs.org The feasibility of an SET process can often be predicted by considering the redox potentials of the catalyst and the substrate. sigmaaldrich.com In some systems, different reaction conditions can lead to a divergence between organometallic and SET mechanisms for the oxidation of a single substrate. nih.gov
N-demethylation is a significant transformation of tertiary N-methyl amines. One notable method for achieving this is the Polonovski reaction and its variants. The classical Polonovski reaction involves the treatment of a tertiary amine N-oxide with an activating agent like acetic anhydride. A modified, non-classical Polonovski reaction utilizing iron salts, such as ferrous sulfate (B86663) (FeSO₄·7H₂O), has been shown to efficiently N-demethylate various tertiary amine N-oxides, including opiate alkaloids. nih.govnih.gov This method involves the formation of the N-oxide, which is then treated with the iron(II) salt. researchgate.net The mechanism is believed to involve a redox pair of Fe(II)/Fe(III) in two sequential one-electron transfers to reduce the N-oxide. researchgate.net This approach offers an alternative to methods that use more toxic or expensive reagents. nih.gov
The N-demethylation can proceed through either radical or ionic pathways. researchgate.net In the context of the non-classical Polonovski reaction, the use of the hydrochloride salt of the tertiary N-methyl amine oxide has been reported to improve the yield of the desired N-demethylated secondary amine. nih.gov
A one-pot protocol has been developed for transforming N,N-dimethylaniline N-oxides into tetrahydroquinoline scaffolds through a tandem Polonovski–Povarov sequence. researchgate.net This process involves the activation of the N-O bond, which leads to the formation of an exocyclic iminium ion that subsequently undergoes a cyclization reaction. researchgate.net
Peroxides, such as tert-butyl hydroperoxide (TBHP) and benzoyl peroxide, are common oxidants for N,N-dimethylanilines. nih.govcdnsciencepub.com The reaction of N,N-dimethylaniline with benzoyl peroxide has been shown to have complex kinetics. cdnsciencepub.com When TBHP is used in the presence of transition metal salts like those of rhodium, ruthenium, copper, iron, and cobalt, its primary role is to initiate the formation of tert-butylperoxy radicals, which are key oxidizing species. nih.govacs.org
The oxidation of N,N-dimethylanilines with dimethyldioxirane (B1199080) in acetone (B3395972) has been studied, yielding N-oxides as the sole products. lookchem.com The reaction is considered electrophilic in nature and does not appear to involve electron transfer. lookchem.com
Oxygen can also serve as an oxidant, particularly in copper-, iron-, and cobalt-catalyzed reactions. nih.govacs.org In a reaction initiated by benzoyl peroxide, oxygen can participate in a chain reaction with N,N-dimethylaniline, leading to a high yield of hydrogen peroxide. researchgate.net The rate of this oxidation is significantly faster in polar solvents. researchgate.net Visible light-catalyzed Mannich reactions can also utilize oxygen from the air as the terminal oxidant. rsc.org
Nucleophilic Reactivity and Substitution Reactions
Quaternization Kinetics and Steric Effects on Product Stability
Quaternization is the process of converting a tertiary amine into a quaternary ammonium (B1175870) salt by reaction with an alkylating agent. The reactivity of this compound in quaternization reactions is significantly influenced by steric hindrance. The bulky tert-butyl group at the ortho position sterically shields the nitrogen atom, making it less accessible to electrophiles.
This steric hindrance has a profound effect on the kinetics of the reaction, generally leading to slower reaction rates compared to less hindered anilines. High pressure can be employed to facilitate the quaternization of sterically hindered anilines. For instance, the reaction of 2,4,6-tri-t-butyl-N-methylaniline with methyl iodide requires high pressure (5000-5500 atm) to proceed. researchgate.net
The stability of the resulting quaternary ammonium salt is also affected by steric factors. The bulky substituents can lead to bond strain in the product, potentially making it less stable. In some cases, attempts to quaternize highly hindered anilines, such as 2,4-di-t-butyl-N,N-dimethylaniline with methyl iodide under high pressure, may result in the recovery of the starting material, indicating the difficulty in forming the sterically crowded quaternary salt. researchgate.net
The basicity of sterically hindered anilines is also reduced due to steric hindrance to solvation of the corresponding ammonium ion. researchgate.net This reduced basicity further contributes to the decreased reactivity in quaternization reactions.
C–N Coupling Reactions via Aryne Intermediates
Arynes are highly reactive intermediates that can be generated in situ and participate in a variety of cycloaddition and nucleophilic addition reactions. In the context of this compound, arynes can be utilized to achieve C-N bond formation.
A recent study has shown that tertiary anilines can undergo a transition metal-free C-N arylation with arynes. nih.gov The reaction proceeds through a tandem nucleophilic attack of the aniline on the aryne, followed by a Smiles-Truce rearrangement. nih.gov This process allows for the functionalization of the aniline C-N bond, leading to the formation of valuable biaryl products. nih.gov
The reaction is initiated by the nucleophilic attack of the nitrogen atom of the aniline onto the aryne intermediate. nih.gov The presence of the tert-butyl group on the aniline may influence the regioselectivity of this initial addition. The subsequent rearrangement then leads to the final biaryl product. This methodology provides a metal-free route for the construction of complex molecular scaffolds. nih.gov
Reactions of Amine Radical Cations with Nucleophiles
The amine radical cation of N,N-dimethylaniline is a transient intermediate that can be generated through electrochemical oxidation. nih.gov This short-lived species has been detected using advanced mass spectrometry techniques, confirming its role in the oxidation of N,N-dimethylaniline. nih.gov
Once formed, the amine radical cation is highly electrophilic and can react with various nucleophiles. The reaction pathway often involves the loss of a proton from one of the α-methyl groups to form an iminium ion, which is then attacked by a nucleophile. nih.gov
The nature of the nucleophile determines the final product. For example, in the presence of a nucleophilic solvent like methanol (B129727), the iminium ion can be trapped to form an α-methoxylated product. nih.gov If other nucleophiles are present in the reaction mixture, they can also compete for the capture of the iminium ion. The study of these reactions provides insights into the fundamental reactivity of amine radical cations and their potential applications in organic synthesis.
Condensation Reactions with Aldehydes
The condensation of N,N-dimethylaniline derivatives with aldehydes, particularly aromatic aldehydes, is a well-known reaction that typically leads to the formation of triarylmethane dyes. However, the reactivity of this compound in such reactions is expected to be significantly influenced by the steric bulk of the ortho-tert-butyl group.
Generally, the condensation reaction between an N,N-dialkylaniline and an aldehyde lacking α-hydrogens, like benzaldehyde, is catalyzed by acid. The reaction proceeds through the electrophilic attack of the protonated aldehyde on the electron-rich aromatic ring of the aniline, usually at the para position to the dimethylamino group. A second molecule of the aniline then reacts with the intermediate carbinol, leading to the final condensation product. researchgate.net
It is important to note that aldehydes with α-hydrogens can undergo aldol (B89426) condensation reactions. byjus.com However, in the context of reactions with N,N-dialkylanilines, the primary pathway is typically the electrophilic aromatic substitution-type condensation.
Advanced Spectroscopic Characterization Techniques for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.
¹H and ¹³C NMR for Structural Assignment and Methyl Group Shieldings
In the ¹H NMR spectrum, the aromatic protons would appear as a complex multiplet in the range of approximately 6.7-7.4 ppm. The N,N-dimethyl protons would give rise to a singlet, typically around 2.6-3.0 ppm, although the steric hindrance from the adjacent tert-butyl group may cause a slight shift. The nine equivalent protons of the tert-butyl group would produce a sharp singlet further upfield, generally in the region of 1.3-1.5 ppm.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the tert-butyl group would show a quaternary carbon signal and a signal for the three methyl carbons. The N-methyl carbons would appear around 40-45 ppm. The aromatic carbons would resonate in the downfield region of the spectrum, with their specific shifts influenced by the substitution pattern.
Predicted ¹H NMR Chemical Shifts for 2-tert-Butyl-N,N-dimethylaniline
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | ~ 6.7 - 7.4 | Multiplet | 4H |
| N(CH₃)₂ | ~ 2.6 - 3.0 | Singlet | 6H |
| C(CH₃)₃ | ~ 1.3 - 1.5 | Singlet | 9H |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aromatic C-N | ~ 150 - 155 |
| Aromatic C-C(CH₃)₃ | ~ 145 - 150 |
| Aromatic C-H | ~ 115 - 130 |
| N(CH₃)₂ | ~ 40 - 45 |
| C (CH₃)₃ | ~ 30 - 35 |
| C(C H₃)₃ | ~ 29 - 32 |
Dynamic NMR for Probing Restricted Rotations and Conformational Exchange
The significant steric bulk of the tert-butyl group ortho to the N,N-dimethylamino group in this compound introduces a substantial barrier to the rotation around the C-N bond. This restricted rotation is a dynamic process that can be effectively studied using variable temperature NMR, also known as dynamic NMR (DNMR).
At low temperatures, the rotation around the C-N bond is slow on the NMR timescale. This can lead to the two N-methyl groups becoming diastereotopic, meaning they are in chemically non-equivalent environments. Consequently, they would appear as two separate singlets in the ¹H NMR spectrum. As the temperature is increased, the rate of rotation around the C-N bond increases. At a certain temperature, known as the coalescence temperature (Tc), the two separate signals broaden and merge into a single broad peak. At temperatures above Tc, the rotation becomes fast on the NMR timescale, and the two methyl groups are observed as a single, sharp singlet due to the rapid interchange of their environments. By analyzing the line shape of the signals at different temperatures, the rate of the exchange process and the activation energy for the rotational barrier can be determined.
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. A prominent fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl group (CH₃) to form a stable tertiary carbocation. Therefore, a significant peak at M-15 would be expected. Another common fragmentation for N,N-dimethylanilines involves alpha-cleavage, leading to the loss of a methyl radical from the dimethylamino group. The fragmentation of the aromatic ring can also produce a series of characteristic ions.
Mass spectrometry is also invaluable for monitoring the progress of chemical reactions involving this compound and for identifying the products formed. For instance, in a reaction where the compound is modified, the disappearance of the starting material's molecular ion peak and the appearance of new peaks corresponding to the products can be tracked over time.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 177 | [C₁₂H₁₉N]⁺ | Molecular Ion (M⁺) |
| 162 | [C₁₁H₁₆N]⁺ | Loss of CH₃ from tert-butyl group (M-15) |
| 120 | [C₈H₁₀N]⁺ | Loss of C₄H₉ (tert-butyl group) |
Photoelectron Spectroscopy (PES) for Elucidating p-π Interactions and Electronic Effects
Photoelectron spectroscopy provides direct experimental insight into the electronic structure of molecules by measuring the ionization energies of their valence electrons. In this compound, the interaction between the nitrogen lone pair (p-orbital) and the aromatic π-system is a key feature of its electronic structure.
The presence of the bulky tert-butyl group at the ortho position forces the N,N-dimethylamino group to twist out of the plane of the benzene (B151609) ring. This twisting reduces the overlap between the nitrogen lone pair and the aromatic π-orbitals. As a result, the p-π conjugation is diminished. This has a direct effect on the ionization energies. A decrease in conjugation will lead to a higher ionization energy for the π-system and a lower ionization energy for the nitrogen lone pair compared to a planar analogue like N,N-dimethylaniline. By analyzing the positions and shapes of the bands in the photoelectron spectrum, the extent of this twisting and its impact on the electronic structure can be quantified.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts. An IR spectrum of the related compound 2,4-dimethyl-6-tert-butylaniline provides a reference for the expected vibrational modes. nist.gov
The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and tert-butyl groups would appear just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine is expected in the range of 1250-1020 cm⁻¹. The presence of the aromatic ring will give rise to characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Bending vibrations for the various C-H bonds will also be present at lower frequencies.
Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2970 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch (Tertiary Amine) | 1020 - 1250 |
| C-H Bends | 1350 - 1480 (Aliphatic), 690-900 (Aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Radical Cation Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is characterized by absorptions arising from π → π* transitions within the benzene ring and n → π* transitions involving the nitrogen lone pair.
The steric hindrance from the ortho-tert-butyl group, which reduces p-π conjugation, is expected to cause a hypsochromic (blue) shift in the main absorption bands compared to N,N-dimethylaniline. This is because the reduced conjugation increases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
UV-Vis spectroscopy is also a valuable tool for studying the radical cation of this compound, which can be generated through chemical or electrochemical oxidation. Radical cations often have distinct and strong absorptions in the visible region of the spectrum, allowing for their detection and characterization. The position and intensity of these absorptions provide information about the electronic structure of the radical species.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies (e.g., DFT) on Electronic States and Reactivity Profiles
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-tert-butyl-N,N-dimethylaniline. DFT calculations can provide detailed information about the distribution of electrons within the molecule, the energies of its molecular orbitals, and various reactivity descriptors.
The electronic character of this compound is largely dictated by the interplay between the electron-donating dimethylamino group and the bulky tert-butyl group at the ortho position. The nitrogen lone pair of the dimethylamino group can participate in p-π conjugation with the aromatic ring, increasing the electron density of the phenyl group, particularly at the ortho and para positions. However, the presence of the sterically demanding tert-butyl group adjacent to the dimethylamino group can force the latter out of the plane of the benzene (B151609) ring. This steric hindrance can disrupt the p-π conjugation, leading to a moderation of the electron-donating effect of the dimethylamino group.
DFT calculations can quantify these effects by mapping the electron density surface and calculating the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For N,N-dimethylaniline derivatives, the HOMO is typically centered on the nitrogen atom and the aromatic ring, reflecting the electron-rich nature of this part of the molecule. The LUMO, on the other hand, is usually distributed over the aromatic ring. The energy gap between the HOMO and LUMO is a crucial parameter, as a smaller gap generally implies higher reactivity.
Furthermore, DFT can be used to calculate various reactivity descriptors that provide a more quantitative measure of the molecule's reactivity profile. These descriptors, based on the conceptual framework of DFT, help in understanding and predicting the sites of electrophilic and nucleophilic attack.
| Calculated Property | Description | Expected Trend for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Higher than benzene due to electron-donating groups, but potentially lower than N,N-dimethylaniline if steric hindrance reduces conjugation. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Generally less affected by the substituents compared to the HOMO. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Expected to be smaller than that of benzene, suggesting higher reactivity. |
| Electron Density | Distribution of electrons in the molecule. | High electron density on the nitrogen atom and the aromatic ring, particularly at the unoccupied ortho and para carbons. |
| Mulliken Charges | Partial charges assigned to individual atoms in a molecule. | The nitrogen atom will have a negative partial charge, and the ortho/para carbons will be more negatively charged than the meta carbons. |
This table presents expected trends based on general principles of computational chemistry and studies on analogous compounds. Specific values would require dedicated DFT calculations for this compound.
Modeling of Steric and Electronic Effects on Molecular Geometry and Reactivity
The introduction of a tert-butyl group at the ortho position of N,N-dimethylaniline introduces significant steric strain, which has a profound impact on the molecule's geometry and, consequently, its reactivity. Computational modeling is an invaluable tool for dissecting and quantifying these intricate steric and electronic effects.
The primary steric effect in this compound is the repulsion between the bulky tert-butyl group and the adjacent dimethylamino group. This steric clash is expected to cause several distortions in the molecular geometry compared to an idealized planar structure. DFT calculations can predict these geometric parameters with high accuracy. For instance, in sterically hindered anilines, the bond connecting the nitrogen atom to the aromatic ring (C-N bond) may be elongated. rsc.org Furthermore, the bond angles around the substituted carbon atoms of the benzene ring are likely to be distorted from the ideal 120° of an sp² hybridized carbon.
The most significant geometric consequence of this steric hindrance is the twisting of the dimethylamino group out of the plane of the benzene ring. rsc.org This dihedral angle (defined by the C-C-N-C atoms) is a critical parameter that governs the extent of p-π conjugation. A larger twist angle leads to a decrease in the overlap between the nitrogen lone pair orbital and the π-system of the ring, thereby reducing the electronic communication between the two. This has direct implications for the molecule's reactivity, as the electron-donating ability of the amino group is diminished.
| Geometric Parameter | Effect of Steric Hindrance | Consequence for Reactivity |
| C(aryl)-N Bond Length | Likely to be elongated. | May influence the strength of the bond and its susceptibility to cleavage in certain reactions. |
| C-N-C Bond Angles | May deviate from the ideal trigonal planar or tetrahedral geometry. | Can affect the accessibility of the nitrogen lone pair for protonation or reaction with electrophiles. |
| Dihedral Angle (C-C-N-C) | Increased twist of the dimethylamino group out of the aromatic plane. | Reduced p-π conjugation, leading to decreased electron density in the ring and potentially lower reactivity towards electrophilic aromatic substitution. |
| Pyramidalization at Nitrogen | The nitrogen atom may adopt a more pyramidal geometry. | Affects the s-character of the lone pair and its nucleophilicity. |
This table illustrates the expected impact of steric and electronic effects on the geometry and reactivity of this compound, based on computational studies of related sterically hindered anilines.
Conformational Energy Landscape Analysis
The presence of rotatable bonds in this compound, specifically the C(aryl)-N bond and the bonds within the tert-butyl and dimethylamino groups, gives rise to a complex conformational energy landscape. This landscape is a multi-dimensional surface that maps the potential energy of the molecule as a function of its various dihedral angles. Understanding this landscape is crucial for identifying the most stable conformations (energy minima) and the energy barriers to rotation between them (transition states).
Computational methods can be used to systematically explore the conformational space of this compound. By performing a series of geometry optimizations starting from different initial conformations, it is possible to locate the various energy minima on the potential energy surface. For each of these stable conformers, their relative energies can be calculated to determine their populations at a given temperature.
A key feature of the conformational energy landscape of this molecule is the rotational barrier around the C(aryl)-N bond. Due to the steric clash between the tert-butyl and dimethylamino groups, this rotation is expected to be significantly hindered. Theoretical calculations can determine the energy of the transition state for this rotation, which corresponds to the point of maximum energy along the rotational coordinate. This energy difference between the ground state conformer and the transition state provides the rotational barrier height. Studies on similarly substituted anilines have shown that such rotational barriers can be substantial.
The analysis of the conformational energy landscape can reveal the preferred orientation of the dimethylamino and tert-butyl groups relative to the benzene ring and to each other. It is likely that the most stable conformers will adopt a geometry that minimizes the steric repulsion between these bulky groups.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry offers powerful methods for predicting various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. Comparing these theoretical predictions with experimental data serves as a rigorous test of the accuracy of the computational model and can aid in the interpretation of experimental spectra.
NMR Spectroscopy:
Theoretically calculated NMR chemical shifts for ¹H and ¹³C nuclei can be obtained using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations provide shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, the chemical shifts of the protons and carbons in the vicinity of the bulky substituents are expected to be particularly sensitive to the molecule's conformation. The steric compression and electronic effects arising from the tert-butyl and dimethylamino groups will influence the local magnetic environment of the nuclei, leading to characteristic shifts. For instance, the protons of the dimethylamino group may be diastereotopic due to hindered rotation around the C-N bond, potentially giving rise to separate signals in the ¹H NMR spectrum.
| Nucleus | Predicted ¹H Chemical Shift (ppm, illustrative) | Predicted ¹³C Chemical Shift (ppm, illustrative) |
| N-CH₃ | 2.7 - 3.0 | 40 - 45 |
| C(CH₃)₃ | 1.3 - 1.5 | 30 - 35 (quaternary C), 30 - 35 (methyl C) |
| Aromatic H | 6.8 - 7.5 | 115 - 150 |
This table provides illustrative predicted NMR chemical shifts for this compound. Actual values would be obtained from specific DFT/GIAO calculations.
Vibrational Spectroscopy:
Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes and their corresponding frequencies, which can be compared to experimental infrared (IR) and Raman spectra. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.
The vibrational spectrum of this compound will exhibit characteristic bands corresponding to the stretching and bending modes of its functional groups. For example, the C-H stretching vibrations of the aromatic ring and the alkyl groups, the C-N stretching of the dimethylamino group, and the skeletal vibrations of the benzene ring will all appear at specific frequencies. By comparing the calculated and experimental spectra, a detailed assignment of the observed vibrational bands can be achieved, providing a deeper understanding of the molecule's vibrational dynamics.
Future Research Directions and Outlook
Exploration of Novel Synthetic Routes to Highly Substituted Derivatives
While the core structure of 2-tert-butyl-N,N-dimethylaniline is accessible, future research will likely focus on developing novel and efficient synthetic methodologies to create a diverse library of highly substituted derivatives. Current synthetic strategies often rely on multi-step processes that can be cumbersome. Future explorations could include:
Late-Stage C-H Functionalization: Developing regioselective C-H activation and functionalization reactions on the aromatic ring would be a powerful tool. This could enable the direct introduction of various functional groups (e.g., halogens, boronic esters, alkyl chains) onto the aniline (B41778) core, bypassing the need for pre-functionalized starting materials. Such methods would offer a more atom-economical and modular approach to synthesizing complex derivatives.
Advanced Coupling Methodologies: Research into novel cross-coupling reactions, such as Buchwald-Hartwig amination, could be employed to synthesize derivatives with complex aryl or heteroaryl substituents. nih.gov For instance, coupling functionalized aryl halides with a metallated derivative of this compound could provide access to a wide range of biaryl structures with tailored electronic and steric properties.
Flow Chemistry Synthesis: Implementing continuous flow chemistry for the synthesis of these derivatives could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. This would be particularly advantageous for optimizing reaction conditions and for the multi-step synthesis of complex target molecules.
Development of New Catalytic Applications Utilizing Steric and Electronic Properties
The distinct steric and electronic properties of this compound make it an intriguing candidate for applications in catalysis, either as a ligand for a metal center or as an organocatalyst itself.
The bulky tert-butyl group can create a well-defined steric pocket around a catalytic center, potentially leading to high levels of selectivity in transformations. Simultaneously, the electron-rich N,N-dimethylamino group can modulate the electronic properties of a catalyst, influencing its reactivity. Future research should focus on:
Asymmetric Catalysis: Designing chiral derivatives of this compound for use as ligands in asymmetric catalysis is a significant area for exploration. The steric bulk could be instrumental in creating a chiral environment that enables the enantioselective synthesis of valuable molecules.
Organocatalysis: The basicity of the dimethylamino group, though sterically hindered, could be harnessed in organocatalytic transformations. researchgate.net Research into its application in reactions such as Michael additions, aldol (B89426) reactions, or as a base in frustrated Lewis pair chemistry could uncover new catalytic activities.
Reductive Lithiation Catalysis: N,N-dimethylaniline (a related, less hindered compound) has been shown to be an advantageous catalyst for the reductive lithiation of phenyl thioethers and alkyl chlorides. nih.gov Future studies could investigate if the steric and electronic properties of this compound offer unique advantages or selectivities in similar electron-transfer-based transformations. nih.gov
| Potential Catalytic Application | Role of this compound | Key Feature Utilized |
| Asymmetric Metal Catalysis | Chiral Ligand | Steric hindrance from the tert-butyl group to create a selective binding pocket. |
| Organocatalysis | Lewis Base | Electron-donating nature and basicity of the N,N-dimethylamino group. |
| Electron Transfer Reactions | Aromatic Electron-Transfer Catalyst | Ability to facilitate reductive processes on a lithium metal surface. nih.gov |
In-depth Mechanistic Investigations of Complex Transformations
To fully exploit the potential of this compound and its derivatives in synthesis and catalysis, a deep understanding of the mechanisms of the reactions in which they participate is crucial. The steric hindrance imposed by the tert-butyl group can lead to unusual reaction pathways and intermediates.
Future mechanistic studies should employ a combination of experimental and computational techniques:
Kinetic Analysis: Detailed kinetic studies of reactions involving this compound can help to elucidate rate-determining steps and the influence of the steric and electronic environment on reaction rates.
Spectroscopic Characterization: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can allow for the detection and characterization of transient intermediates, providing direct evidence for proposed reaction mechanisms.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and rationalize observed selectivities. researchgate.net These studies can provide insights that are difficult to obtain through experimental means alone and can guide the design of new catalysts and reactions. For example, calculations could explore the rotational barrier around the aryl-nitrogen bond and its impact on reactivity. researchgate.net
Integration with Advanced Materials Science and Supramolecular Chemistry
The unique structure of this compound also makes it an interesting building block for the construction of advanced materials and supramolecular assemblies.
Molecular Switches and Sensors: Derivatives of this aniline could be designed to act as molecular switches. For example, protonation or oxidation of the nitrogen atom could lead to significant changes in the electronic structure and conformation of the molecule, which could be harnessed to control its optical or electronic properties. This is analogous to the intramolecular charge transfer (ICT) phenomena observed in related aminobenzonitriles. researchgate.net
Liquid Crystals: The rigid aromatic core combined with potentially flexible alkyl chains in its derivatives could lead to the formation of liquid crystalline phases. The steric bulk of the tert-butyl group would heavily influence the packing of the molecules and thus the properties of the resulting mesophases.
Supramolecular Assemblies: The aniline nitrogen can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions. By introducing additional functional groups capable of non-covalent interactions, it should be possible to design derivatives that self-assemble into well-defined supramolecular structures such as capsules, tubes, or sheets. The steric hindrance would play a critical role in directing the geometry of these assemblies.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-tert-Butyl-N,N-dimethylaniline in laboratory settings?
- Methodological Answer : A common approach involves alkylation of N,N-dimethylaniline with tert-butyl halides (e.g., tert-butyl chloride) under Friedel-Crafts conditions. For example, using AlCl₃ as a catalyst in a non-polar solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
- Key Considerations : Monitor regioselectivity, as tert-butyl groups may favor para-substitution unless steric hindrance directs ortho substitution. GC-MS and ¹H NMR (e.g., tert-butyl singlet at ~1.3 ppm) confirm purity and structure .
Q. How can researchers characterize the structural stability of this compound under varying experimental conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) to detect phase transitions. Accelerated degradation studies (e.g., exposure to UV light, acidic/basic media) coupled with HPLC analysis can identify decomposition products. For example, tert-butyl groups may undergo hydrolysis to form phenolic derivatives under strong acidic conditions .
- Validation : Compare experimental IR spectra (e.g., C-N stretching at ~1350 cm⁻¹) with computational simulations (DFT/B3LYP) to validate structural integrity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions in this compound?
- Methodological Answer : The tert-butyl group acts as a steric shield, directing electrophiles (e.g., nitronium ions) to the para position relative to the dimethylamino group. Kinetic studies using stopped-flow UV-Vis spectroscopy and DFT calculations (e.g., Fukui functions) can map electron density distributions. For iodination, meta-substitution may arise via radical pathways under specific conditions (e.g., Na/Zn-mediated reactions) .
- Data Contradictions : Evidence shows that steric effects dominate over electronic effects in some cases, leading to unexpected ortho products. Cross-validate using isotopic labeling (e.g., deuterated analogs) and 2D NMR (NOESY) to track substituent interactions .
Q. How does this compound function in photocatalytic coupling reactions?
- Methodological Answer : The compound acts as an electron donor in iridium-based photocatalytic systems. Use Stern-Volmer quenching experiments (steady-state fluorescence) to measure electron transfer efficiency. For example, monitor emission quenching of [Ir(ppy)₂(bpy)]⁺ complexes in acetonitrile with increasing concentrations of this compound. Transient absorption spectroscopy can reveal charge-separated states and recombination kinetics .
- Optimization : Adjust substituents (e.g., electron-withdrawing groups on the aryl ring) to modulate redox potentials. Cyclic voltammetry (CV) and EPR spectroscopy are critical for correlating structure-activity relationships .
Q. What computational strategies are effective for predicting the environmental persistence and toxicity of this compound?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and aquatic toxicity. Molecular dynamics (MD) simulations can predict soil sorption coefficients (Koc) based on hydrophobicity (logP). For carcinogenicity risk, use docking studies to assess binding affinity to DNA or proteins (e.g., p53), though current evidence classifies it as Group 3 (not carcinogenic to humans) .
- Validation : Cross-reference computational results with experimental microcosm studies (e.g., OECD 301F biodegradation tests) and Ames tests for mutagenicity .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
